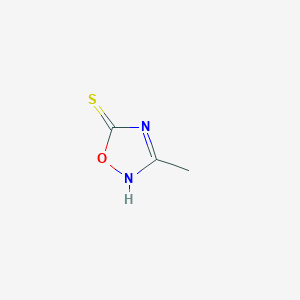
3-Methyl-1,2,4-oxadiazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-1,2,4-oxadiazole-5-thiol” is a type of organic compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Oxadiazoles, including 3-Methyl-1,2,4-oxadiazole-5-thiol, are prominent in the realm of medicinal chemistry for their broad spectrum of biological activities. These compounds are integral in developing new medicinal agents due to their ability to effectively bind with various enzymes and receptors through multiple weak interactions. This attribute makes them suitable for treating a range of diseases. Specifically, the oxadiazole ring has been associated with anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities, among others. The diverse therapeutic potential of oxadiazole derivatives highlights their significance in drug discovery and development processes (Verma et al., 2019).
Synthesis and Chemical Reactivity
The synthesis of 1,2,4-oxadiazoles, including this compound, has garnered attention due to the compound's chemical reactivity and the ease with which it can be incorporated into complex molecules. Various synthetic routes have been explored to optimize the production of these compounds for further application in research and development. The methodologies typically involve reactions starting from primary amidoximes and acylating agents, showcasing the chemical flexibility and reactivity of the oxadiazole core (Kayukova, 2005).
Metal-Ion Sensing and Material Science
In addition to its medicinal applications, this compound has potential applications in material science, especially in developing chemosensors for metal ions. Oxadiazoles are considered for their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites for metal ions. These properties make them an attractive choice for the development of sensitive and selective chemosensors for environmental and analytical applications (Sharma, Om, & Sharma, 2022).
Orientations Futures
Oxadiazoles, including “3-Methyl-1,2,4-oxadiazole-5-thiol”, have shown potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents .
Mécanisme D'action
Target of Action
The primary targets of 1,2,4-oxadiazole derivatives, such as 3-Methyl-1,2,4-oxadiazole-5-thiol, are often microbial organisms. These compounds have been found to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties . They have been shown to be particularly effective against certain bacteria such as Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac) .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can undergo various chemical reactions, which makes them important for molecule planning because of their privileged structure, which has enormous biological potential . They are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted organisms .
Biochemical Pathways
It is known that oxadiazole derivatives can affect a variety of pathways due to their broad spectrum of pharmacological activities
Pharmacokinetics
It is known that the physicochemical properties of oxadiazole derivatives can influence their bioavailability
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of targeted organisms This leads to a decrease in the severity of infections caused by these organisms
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other substances
Propriétés
IUPAC Name |
3-methyl-2H-1,2,4-oxadiazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c1-2-4-3(7)6-5-2/h1H3,(H,4,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUUXCDIVKRONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)ON1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B2479011.png)


![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479016.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2479017.png)
![2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)


![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2479027.png)


![Naphtho[1',2':4,5]furo[2,3-d]isoxazole](/img/structure/B2479032.png)